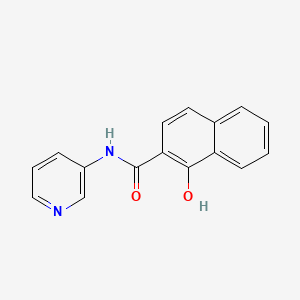

1-hydroxy-N-pyridin-3-yl-2-naphthamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 36.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-N-pyridin-3-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-13-6-2-1-4-11(13)7-8-14(15)16(20)18-12-5-3-9-17-10-12/h1-10,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHJAJXSXKFTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415441 | |

| Record name | 1-hydroxy-N-pyridin-3-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200322 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63210-47-9 | |

| Record name | 1-hydroxy-N-pyridin-3-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 1-hydroxy-N-pyridin-3-yl-2-naphthamide"

An In-depth Technical Guide on the Synthesis and Characterization of 1-hydroxy-N-pyridin-3-yl-2-naphthamide

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. Naphthyridine and related pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-infectious, and anti-inflammatory properties.[1][2] This document outlines a proposed synthetic protocol, expected physicochemical properties, and detailed characterization methods. While experimental data for the title compound is scarce, this guide consolidates information from analogous structures and established chemical principles to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis

The synthesis of this compound is most effectively achieved through the formation of an amide bond between 1-hydroxy-2-naphthoic acid and 3-aminopyridine. A common and reliable method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine.

Proposed Synthetic Scheme

The two-step reaction involves:

-

Activation of Carboxylic Acid : 1-hydroxy-2-naphthoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 1-hydroxy-2-naphthoyl chloride.

-

Amide Coupling : The resulting acyl chloride is reacted in situ with 3-aminopyridine in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

3-Aminopyridine (1.1 eq)[5]

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Pyridine or Triethylamine (2.0 eq)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation : To a solution of 1-hydroxy-2-naphthoic acid in anhydrous THF under a nitrogen atmosphere, add thionyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux gently for 2-3 hours until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 1-hydroxy-2-naphthoyl chloride.

-

Amide Coupling : Dissolve the crude acyl chloride in fresh anhydrous THF. In a separate flask, dissolve 3-aminopyridine and pyridine (base) in anhydrous THF. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with constant stirring.

-

Reaction and Workup : Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization and Data

Physicochemical Properties

The expected properties of the title compound are summarized below.

| Property | Predicted Value / Expected State |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Expected >200 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; likely insoluble in water |

| XLogP3 | ~3.5 (Predicted) |

Spectroscopic Data (Reference Isomer)

The following table presents available data for the analogous compound 1-hydroxy-N-pyridin-2-yl-2-naphthamide (CAS: 5355-36-2).[6] This data provides a strong basis for interpreting the spectra of the target 3-pyridyl isomer.

| Technique | Data for 1-hydroxy-N-pyridin-2-yl -2-naphthamide[6] |

| ¹³C NMR | Spectra available, characteristic peaks for aromatic carbons and amide carbonyl expected. |

| Mass Spec (GC-MS) | m/z Top Peak: 170; m/z 2nd Highest: 264 (Molecular Ion [M]⁺) |

| IR Spectra | Expected peaks: ~3300 cm⁻¹ (N-H stretch), ~3000 cm⁻¹ (O-H stretch, broad), ~1650 cm⁻¹ (C=O amide I), ~1590 cm⁻¹ (C=C aromatic) |

Expected Spectroscopic Features for this compound:

-

¹H NMR : Signals for the naphthyl ring protons, distinct signals for the three protons on the pyridine ring, a singlet for the amide N-H (likely >10 ppm), and a singlet for the phenolic O-H.

-

¹³C NMR : Peaks corresponding to 16 unique carbon atoms, including the amide carbonyl carbon (~160-170 ppm) and carbons of the two aromatic ring systems.

-

Mass Spectrometry : A strong molecular ion peak [M]⁺ at m/z = 264, with characteristic fragmentation patterns involving the naphthoyl moiety (m/z = 171) and the aminopyridine moiety.

Potential Biological Significance and Development Workflow

While the specific biological activity of this compound is uncharacterized, the core naphthyridine and pyridine scaffolds are considered "privileged structures" in medicinal chemistry.[7] Derivatives have shown a wide array of pharmacological activities, including anti-infectious, anticancer, neurological, and anti-inflammatory effects.[1][2][8][9] The development of such a novel compound would typically follow a structured workflow.

Caption: A generalized workflow for the research and development of a new chemical entity.

Given its structure, this compound could be investigated for activities such as:

-

Enzyme Inhibition : The planar aromatic systems and hydrogen bonding capabilities make it a candidate for inhibiting kinases or other enzymes with flat binding pockets.

-

Antimicrobial Activity : Pyridine derivatives are known for their antibacterial and antifungal properties.[10]

-

Anticancer Activity : Naphthyridine alkaloids have demonstrated notable cytotoxic effects against various cancer cell lines.[1]

Further research would be required to screen the compound against various biological targets to determine its specific therapeutic potential.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-hydroxy-N-pyridin-2-yl-2-naphthamide | C16H12N2O2 | CID 5303058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-hydroxy-N-pyridin-3-yl-2-naphthamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of the novel aromatic compound, 1-hydroxy-N-pyridin-3-yl-2-naphthamide. Key parameters including solubility, lipophilicity (LogP), acidity (pKa), and melting point are discussed. This document also outlines detailed experimental protocols for the determination of these properties, offering a foundational resource for researchers engaged in the characterization, synthesis, and application of this and related molecular entities. The information herein is intended to support further research and development in medicinal chemistry and materials science.

Disclaimer: Direct experimental data for this compound is not extensively available in public literature. The quantitative data presented in this guide is based on computational predictions and data from its close structural isomer, 1-hydroxy-N-pyridin-2-yl-2-naphthamide, and should be considered as estimated values pending experimental verification.

Core Physicochemical Data

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, making their early characterization a cornerstone of drug discovery and development.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Predicted/Estimated Value | Data Source |

| Molecular Formula | C₁₆H₁₂N₂O₂ | Calculated |

| Molecular Weight | 264.28 g/mol | Calculated[1] |

| XLogP3 (LogP) | ~3.5 | Estimated based on 2-pyridyl isomer[1] |

| Aqueous Solubility | Estimated to be sparingly soluble | Inferred from related structures |

| Melting Point | Not available; expected to be a high-melting solid | General property of similar aromatic amides |

| pKa (Acidic - OH) | Not available; estimated to be weakly acidic | Inferred from phenolic and naphtholic structures |

| pKa (Basic - Pyridine) | Not available; estimated to be weakly basic | Inferred from pyridine derivatives |

| Hydrogen Bond Donors | 2 | Calculated[1] |

| Hydrogen Bond Acceptors | 4 | Calculated[1] |

| Rotatable Bond Count | 2 | Calculated[1] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key analytical tests.

The systematic characterization of a new chemical entity involves a logical progression of experiments. The following workflow outlines the typical sequence of physicochemical property determination.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[2]

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[2]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[5]

-

Purity Assessment: A narrow melting range (e.g., < 2°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[2]

Solubility is a critical parameter, especially for drug candidates, as it affects bioavailability. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Protocol: Equilibrium Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (e.g., pH 7.4), ethanol, and hexane.[6][7]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A carefully measured aliquot of the clear supernatant is removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Reporting: Solubility is reported in units such as mg/mL or mol/L. For ionizable compounds, solubility should be determined at various pH values.[8]

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the partition coefficient between n-octanol and water. For ionizable compounds, the LogD at a specific pH is more relevant.

Protocol: Shake-Flask Method for LogD at pH 7.4

-

Solvent Preparation: n-Octanol and a phosphate buffer solution (pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[9][10]

-

Compound Addition: A small, accurately weighed amount of the compound is dissolved in the aqueous phase.

-

Partitioning: A known volume of the pre-saturated n-octanol is added to the aqueous solution containing the compound. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases and then left to stand for complete phase separation.[11][12][13]

-

Phase Separation and Sampling: The two phases are carefully separated. Aliquots are taken from both the aqueous and the n-octanol layers for analysis.[13]

-

Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.[10]

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. This affects its solubility, permeability, and receptor binding. For sparingly soluble compounds, methods often require the use of co-solvents.

Protocol: Potentiometric Titration in a Co-solvent System

-

Sample Preparation: A precise amount of the compound is dissolved in a mixture of an organic co-solvent (e.g., methanol or acetonitrile) and water. The use of a co-solvent is necessary for compounds with low aqueous solubility.[14][15]

-

Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.

-

Aqueous pKa Extrapolation: Since the measurement is performed in a co-solvent system, several measurements are made at different co-solvent concentrations. The apparent pKa values are then extrapolated back to 0% organic solvent to estimate the aqueous pKa.[15]

Logical Relationships in Compound Characterization

The interplay between the fundamental physicochemical properties dictates the overall behavior and potential applications of a chemical compound. Understanding these relationships is key for rational drug design and development.

Caption: Interrelationship of key physicochemical properties and their impact on biological absorption.

References

- 1. 1-hydroxy-N-pyridin-2-yl-2-naphthamide | C16H12N2O2 | CID 5303058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts [pubmed.ncbi.nlm.nih.gov]

- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. DSpace [diposit.ub.edu]

Spectroscopic and Synthetic Profile of 1-hydroxy-N-pyridin-3-yl-2-naphthamide: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-hydroxy-N-pyridin-3-yl-2-naphthamide. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Ar-OH |

| ~9.5 | s | 1H | -NH- |

| ~8.8 | d | 1H | Pyridyl H-2 |

| ~8.4 | dd | 1H | Pyridyl H-6 |

| ~8.2 | d | 1H | Naphthyl H-4 |

| ~8.0 | ddd | 1H | Pyridyl H-4 |

| ~7.9 | d | 1H | Naphthyl H-8 |

| ~7.6 | t | 1H | Naphthyl H-6 |

| ~7.5 | dd | 1H | Pyridyl H-5 |

| ~7.4 | t | 1H | Naphthyl H-7 |

| ~7.3 | d | 1H | Naphthyl H-5 |

| ~7.2 | d | 1H | Naphthyl H-3 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O |

| ~155.0 | Naphthyl C-1 |

| ~148.0 | Pyridyl C-2 |

| ~145.0 | Pyridyl C-6 |

| ~136.0 | Naphthyl C-4a |

| ~135.0 | Pyridyl C-4 |

| ~130.0 | Naphthyl C-8a |

| ~129.0 | Naphthyl C-6 |

| ~128.0 | Naphthyl C-8 |

| ~127.0 | Naphthyl C-4 |

| ~125.0 | Pyridyl C-5 |

| ~124.0 | Naphthyl C-7 |

| ~123.0 | Naphthyl C-5 |

| ~122.0 | Naphthyl C-3 |

| ~110.0 | Naphthyl C-2 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (intramolecular H-bonding) |

| 3300-3100 | Medium | N-H stretch |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 264.09 | [M]⁺ (Molecular Ion) |

| 171.04 | [M - C₅H₄N₂]⁺ (Fragment from amide cleavage) |

| 94.04 | [C₅H₄N₂]⁺ (Pyridinamine fragment) |

Experimental Protocols

The following section details a proposed method for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a standard amidation reaction between a carboxylic acid and an amine, facilitated by a coupling agent.

Materials and Reagents:

-

1-Hydroxy-2-naphthoic acid

-

3-Aminopyridine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous DCM.

-

Add 3-aminopyridine (1 equivalent) and TEA (1.5 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic data.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Technical Guide: Physicochemical Properties, Synthesis, and Biological Evaluation of Hydroxy-N-pyridin-yl-naphthamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "1-hydroxy-N-pyridin-3-yl-2-naphthamide" is not extensively documented in scientific literature, and a corresponding CAS number could not be identified. This guide will focus on two closely related and well-documented isomers: 1-hydroxy-N-pyridin-2-yl-2-naphthamide (CAS: 5355-36-2) and 3-hydroxy-N-pyridin-2-yl-2-naphthamide (CAS: 24445-26-9). It is presumed that the original query may contain a minor inaccuracy in the chemical name.

Physicochemical Properties

The fundamental physicochemical properties of the two isomers are summarized below. These computed properties provide essential information for experimental design, including solubility and reactivity predictions.

| Property | 1-hydroxy-N-pyridin-2-yl-2-naphthamide | 3-hydroxy-N-pyridin-2-yl-2-naphthamide |

| CAS Number | 5355-36-2[1] | 24445-26-9[2] |

| Molecular Formula | C₁₆H₁₂N₂O₂[1] | C₁₆H₁₂N₂O₂[2] |

| Molecular Weight | 264.28 g/mol [1] | 264.28 g/mol |

| IUPAC Name | 1-hydroxy-N-(pyridin-2-yl)naphthalene-2-carboxamide[1] | 3-hydroxy-N-(pyridin-2-yl)naphthalene-2-carboxamide |

| Computed XLogP3 | 3.5[1] | Not Available |

| Hydrogen Bond Donors | 2[1] | Not Available |

| Hydrogen Bond Acceptors | 3[1] | Not Available |

| Polar Surface Area | 62.2 Ų[1] | Not Available |

Synthesis of Hydroxy-N-pyridin-yl-naphthamide Derivatives

The synthesis of these compounds generally involves the amidation of a hydroxy-naphthoic acid with an appropriate aminopyridine. A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Experimental Protocol for Synthesis of Related 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives

Step 1: Synthesis of 3-hydroxy-2-naphthoic acid hydrazide

-

A mixture of 3-hydroxy-2-naphthoic acid and ethanol is prepared.

-

Concentrated sulfuric acid is added dropwise, and the mixture is refluxed.

-

The resulting ester is then reacted with hydrazine hydrate in ethanol under reflux to yield 3-hydroxy-2-naphthoic acid hydrazide.

Step 2: Synthesis of Schiff's bases (hydrazones)

-

An equimolar mixture of 3-hydroxy-2-naphthoic acid hydrazide and a substituted benzaldehyde is refluxed in ethanol with a catalytic amount of glacial acetic acid.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried.

Step 3: Synthesis of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives

-

A mixture of the Schiff's base, thioglycolic acid, and a catalytic amount of anhydrous ZnCl₂ in DMF is refluxed.

-

The reaction mixture is then cooled and poured into ice-cold water.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent to afford the final product.[3]

Biological Activity and Evaluation

Derivatives of the 3-hydroxy-N-aryl-2-naphthamide scaffold have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3]

Antimicrobial Activity

The antimicrobial potential of synthesized 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives was evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

| Compound ID | Test Organism | MIC (µg/mL) |

| S5 | Rhizopus oryzae | Good antifungal potential[3] |

| S16 | Various bacteria/fungi | Data not specified[3] |

| S20 | Various bacteria/fungi | Highest antimicrobial potential[3] |

Antioxidant Activity

The antioxidant capacity of these compounds was assessed, with some derivatives showing significant potential.

| Compound ID | Antioxidant Potential |

| S20 | Highest antioxidant potential[3] |

Anti-inflammatory Activity

Certain derivatives displayed promising anti-inflammatory effects.

| Compound ID | Anti-inflammatory Activity |

| S16 | Highest anti-inflammatory activity[3] |

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological screening of novel hydroxynaphthamide derivatives.

Conclusion

While the initially requested "this compound" remains elusive in the current body of scientific literature, its isomers, particularly "1-hydroxy-N-pyridin-2-yl-2-naphthamide" and "3-hydroxy-N-pyridin-2-yl-2-naphthamide", and their derivatives represent a promising scaffold for further investigation. The synthetic routes are accessible, and preliminary studies on related structures indicate a potential for diverse biological activities. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this class of compounds. Further research is warranted to elucidate the specific properties and potential therapeutic applications of these molecules.

References

- 1. 1-hydroxy-N-pyridin-2-yl-2-naphthamide | C16H12N2O2 | CID 5303058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molecularinfo.com [molecularinfo.com]

- 3. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and in Silico Studies of 3‐Hydroxy‐N‐(2‐(substituted phenyl)‐4‐oxothiazolidin‐3‐yl)‐2‐napthamide Derivatives | Semantic Scholar [semanticscholar.org]

The Rising Therapeutic Potential of Novel Naphthamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthamide scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the recent advancements in the development of naphthamide-based compounds, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.

Anticancer Activity of Naphthamide Derivatives

Novel naphthamide and naphthalimide derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action are diverse and include DNA intercalation, inhibition of critical enzymes involved in cancer progression, and induction of apoptosis.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various novel naphthamide and naphthalimide derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxic Activity of 2-Naphthamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5b | C26 (Colon Carcinoma) | 3.59 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 8.38 | [1] | |

| MCF7 (Breast Adenocarcinoma) | 6.21 | [1] | |

| 8b | C26 (Colon Carcinoma) | 2.97 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 7.12 | [1] | |

| MCF7 (Breast Adenocarcinoma) | 5.86 | [1] | |

| Paclitaxel (Reference) | C26 (Colon Carcinoma) | 2.85 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 5.75 | [1] | |

| MCF7 (Breast Adenocarcinoma) | 4.32 | [1] |

Table 2: Cytotoxic Activity of Naphthalimide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1 | A549 (Lung Carcinoma) | ~3 | [2] |

| 7 | A549 (Lung Carcinoma) | ~3 | [2] |

| B16 (Murine Melanoma) | 1.5 | [2] | |

| S180 (Murine Sarcoma) | 4.5 | [2] | |

| 11 | A549 (Lung Carcinoma) | ~3 | [2] |

| Naphthalen-1-yloxyacetamide derivative 5d | MCF-7 (Breast Adenocarcinoma) | 1.25 | [3] |

| Doxorubicin (Reference) | MCF-7 (Breast Adenocarcinoma) | 2.34 | [3] |

| Naphthalene–enamide analog 5f | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [4] |

| Naphthalene–enamide analog 5g | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [4] |

| Doxorubicin (Reference) | Huh-7 (Hepatocellular Carcinoma) | 7.20 | [4] |

Antimicrobial Activity of Naphthamide Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Novel naphthamide derivatives have demonstrated potent activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of novel naphthamide derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism).

Table 3: Antibacterial Activity of 2-Naphthamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 8b | Escherichia coli | 16 | [1] |

| Streptococcus faecalis | 16 | [1] | |

| Salmonella enterica | 16 | [1] | |

| MSSA (Methicillin-susceptible S. aureus) | 8 | [1] | |

| MRSA (Methicillin-resistant S. aureus) | 16 | [1] | |

| Ciprofloxacin (Reference) | Escherichia coli | 8 | [1] |

| Streptococcus faecalis | 16 | [1] | |

| Salmonella enterica | 8 | [1] | |

| MSSA (Methicillin-susceptible S. aureus) | 16 | [1] | |

| MRSA (Methicillin-resistant S. aureus) | 16 | [1] | |

| Naphthalimide aminothiazole 4d | MRSA (Methicillin-resistant S. aureus) | 4 | [5] |

| Escherichia coli | 8 | [5] | |

| S. aureus 29213 | 2 | [5] | |

| A. baumanii | >128 | [5] | |

| Benzimidazole-incorporated naphthalimide 10g | Salmonella typhimurium | 4 | [6] |

| Norfloxacin (Reference) | Salmonella typhimurium | 4 | [6] |

Enzyme Inhibitory Activity of Naphthamide Derivatives

Specific enzymes that are overexpressed or play a crucial role in disease pathogenesis are attractive targets for drug development. Novel naphthamide derivatives have been identified as potent inhibitors of several key enzymes.

Quantitative Enzyme Inhibition Data

The following table summarizes the in vitro enzyme inhibitory activity of novel naphthamide derivatives, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 4: Enzyme Inhibitory Activity of Naphthamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 8b | VEGFR-2 | 0.384 | [1] |

| Sorafenib (Reference) | VEGFR-2 | 0.069 | [1] |

| 4a | VEGFR-2 | 0.0016 | [7] |

| 14c | VEGFR-2 | 0.0015 | [7] |

| Linifanib (Reference) | VEGFR-2 | 0.0013 | [7] |

| 2c | Monoamine Oxidase-A (MAO-A) | 0.294 | [8][9] |

| 2g | Monoamine Oxidase-B (MAO-B) | 0.519 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Naphthamide Derivatives

A general procedure for the synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives involves a multi-step synthesis starting from dimethoxybenzaldehyde derivatives.[9] The key final step is the amidation of a 4-hydroxy-dimethoxynaphthalene-2-carboxylic acid with the appropriate amine.

General Procedure for the Preparation of N-(4-Substituted benzyl) and N-(3-Morpholinopropyl) 2-Naphthamide Derivatives:

-

To a solution of 4-hydroxy-dimethoxynaphthalene-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the corresponding substituted benzylamine or N-(3-aminopropyl)morpholine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-naphthamide derivative.[9]

Synthesis of 1,8-Naphthalimide Derivatives

A general method for the synthesis of N-substituted 1,8-naphthalimide derivatives involves the reaction of 1,8-naphthalic anhydride with a primary amine.

General Procedure for the Synthesis of N-substituted 1,8-Naphthalimide Derivatives:

-

Suspend 1,8-naphthalic anhydride (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent such as ethanol, acetic acid, or toluene.

-

Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold solvent and dry under vacuum to yield the N-substituted 1,8-naphthalimide derivative. Further purification can be achieved by recrystallization if necessary.[10][11]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[12][13]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.[12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8][14]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[4][8][14]

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.

-

Prepare an assay buffer specific to the enzyme being tested, ensuring optimal pH and ionic strength.

-

Prepare a solution of the purified enzyme in the assay buffer.

-

Prepare serial dilutions of the test inhibitor and a known inhibitor (positive control) in the assay buffer.

-

In a 96-well plate, add the enzyme solution, the inhibitor solution (or vehicle for control), and the assay buffer.

-

Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[15][16][17]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathways

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. youtube.com [youtube.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. benchchem.com [benchchem.com]

The Pyridine Scaffold: A Versatile Nucleus for Novel Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

The pyridine ring, a fundamental six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties have established it as a "privileged scaffold," frequently incorporated into a vast array of therapeutic agents across diverse disease areas. This technical guide provides an in-depth exploration of the potential therapeutic targets of pyridine-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to empower researchers and drug development professionals in their quest for novel therapeutics.

Physicochemical Properties and Therapeutic Significance

The prevalence of the pyridine moiety in numerous clinically approved drugs is a direct result of its advantageous physicochemical characteristics. The nitrogen atom imparts a dipole moment and serves as a hydrogen bond acceptor, enhancing aqueous solubility and facilitating specific, high-affinity interactions with biological targets.[1][2] Furthermore, the aromatic nature of the pyridine ring enables π-π stacking interactions with amino acid residues within protein binding pockets, contributing to target affinity.[2] The ability to readily functionalize the pyridine ring at its various positions allows for the fine-tuning of steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.[3]

Key Therapeutic Areas and Molecular Targets

Pyridine-containing compounds have demonstrated remarkable therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Their versatility allows them to interact with a wide range of biological targets, from enzymes and receptors to nucleic acids.

Oncology

A significant number of pyridine-based drugs and clinical candidates target key players in cancer cell proliferation, survival, and angiogenesis.[4]

Protein kinases are a major class of targets for pyridine-containing anticancer agents.[1] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins, thereby disrupting downstream signaling pathways that drive tumor growth.[1]

A critical signaling pathway frequently targeted in cancer is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which plays a pivotal role in angiogenesis. Pyridine-containing compounds have been developed as potent inhibitors of VEGFR-2.

Signaling Pathway: VEGFR-2 Signaling Cascade

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine-based compounds.

Table 1: In Vitro Activity of Pyridine-Based Kinase Inhibitors

| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |

| 8e | VEGFR-2 | - | 3.93 ± 0.73 | [1] |

| 8b | VEGFR-2 | - | 5.0 ± 1.91 | [1] |

| 10 | VEGFR-2 | - | 0.12 | [5] |

| 8 | VEGFR-2 | - | 0.13 | [5] |

| 9 | VEGFR-2 | - | 0.13 | [5] |

| 7g | c-Met | - | 0.0534 | [6] |

| 4 | c-Met | - | 0.0049 | [7] |

| 13d | c-Met | EBC-1 | 0.127 | [8] |

| Compound 1 | Multiple Kinases | HepG2 | 4.5 ± 0.3 | [9] |

| Compound 2 | Multiple Kinases | HepG2 | 7.5 ± 0.1 | [9] |

| 10t | Tubulin | HeLa | 0.19 - 0.33 | [10] |

| VI | Tubulin | - | 0.00892 | [11] |

Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation and are often overexpressed in tumors. Certain pyridine derivatives, particularly those bearing a sulfonamide group, have been shown to be potent inhibitors of tumor-associated CA isoforms, such as CA IX and XII.[12][13]

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyridine-3-sulfonamide Derivatives

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |

| 1f | 58.8 | 6.6 | - | - | [14] |

| 1k | 88.3 | 5.6 | - | - | [14] |

| 15 | - | - | 19.5 | 16.8 | [13] |

| 16 | - | - | 22.4 | 19.7 | [13] |

| 17 | - | - | 25.1 | 21.3 | [13] |

| 19 | - | - | 48.6 | 35.2 | [13] |

| Acetazolamide (Standard) | 250 | 12.1 | 25 | 5.7 | [14] |

Neurodegenerative Diseases

Pyridine-containing compounds are being investigated for their potential to address the complex pathologies of neurodegenerative diseases like Alzheimer's disease. A key target in this area is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can help to alleviate some of the cognitive symptoms of Alzheimer's.[15]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Pyridine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Carbamate 8 | hAChE | 0.153 ± 0.016 | [16] |

| Carbamate 11 | hBChE | 0.828 ± 0.067 | [16] |

Antimicrobial Agents

The pyridine scaffold is also a common feature in many antibacterial and antifungal agents.[1] These compounds can disrupt various essential cellular processes in microorganisms, including cell wall synthesis, DNA replication, and protein synthesis.[1][17]

Table 4: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives against Microbial Strains

| Compound ID | S. aureus (mM) | B. subtilis (mM) | E. coli (mM) | P. aeruginosa (mM) | A. niger (mM) | C. albicans (mM) | Reference |

| 51 | 0.04 | 0.02 | 0.08 | 0.08 | 0.2 | 0.1 | [3] |

| 52 | 0.04 | 0.02 | 0.08 | 0.08 | 0.2 | 0.1 | [3] |

| 53 | 0.04 | 0.02 | 0.08 | 0.08 | 0.2 | 0.1 | [3] |

| 54 | 0.04 | 0.02 | 0.08 | 0.08 | 0.2 | 0.1 | [3] |

| 55 | 0.04 | 0.02 | 0.08 | 0.08 | 0.2 | 0.1 | [3] |

| 56 | 0.04 | 0.02 | 0.08 | 0.08 | 0.2 | 0.1 | [3] |

| 2g | - | - | - | - | - | - | [18] |

| 2l | - | - | - | - | - | - | [18] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel therapeutic compounds. Below are representative protocols for key assays cited in this guide.

In Vitro Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Workflow: In Vitro Kinase Inhibition Assay

Caption: A typical workflow for an in vitro kinase inhibition assay to determine IC50 values.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyridine-containing compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well assay plate, add the kinase and the diluted test compound or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of product formed (or ATP consumed).

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Plot the signal intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[19]

Cell Proliferation Assay (MTT or Resazurin Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the MTT or Resazurin solution to each well and incubate for an additional 2-4 hours.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1][9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Objective: To determine the MIC of a pyridine-containing compound against bacterial or fungal strains.

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[3][20]

Conclusion

The pyridine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability have enabled the development of a multitude of compounds targeting a wide array of biological entities implicated in various diseases. This technical guide has highlighted some of the key therapeutic targets of pyridine-containing compounds, providing quantitative data and experimental methodologies to aid researchers in their ongoing efforts. The continued exploration of the chemical space around the pyridine nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the future of drug development.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

Luminescence Properties of Hydroxynaphthamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core luminescence properties of hydroxynaphthamide compounds. These molecules are of significant interest in various scientific fields, including biomedical imaging and sensor development, due to their unique photophysical characteristics, which are often governed by Excited-State Intramolecular Proton Transfer (ESIPT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Luminescence Characteristics

Hydroxynaphthamide compounds are derivatives of hydroxynaphthoic acids, which are known to exhibit tunable luminescence. The photophysical behavior of these compounds is intrinsically linked to their molecular structure, particularly the intramolecular hydrogen bond between the hydroxyl group and the amide moiety. Upon photoexcitation, many hydroxynaphthamide derivatives undergo ESIPT, a process where a proton is transferred from the hydroxyl (enol form) to the amide's carbonyl oxygen (keto form) in the excited state. This tautomerization leads to a large Stokes shift, resulting in emission at significantly longer wavelengths than absorption.

The luminescence properties, such as emission wavelength and quantum yield, can be finely tuned by modifying the substituents on the amide nitrogen and the naphthalene ring. These modifications can influence the efficiency of the ESIPT process and the stability of the resulting excited keto tautomer.

Quantitative Luminescence Data

The following table summarizes key photophysical parameters for 3-hydroxy-2-naphthoic acid sodium salt (HNA-Na), a closely related precursor to hydroxynaphthamide compounds. This data provides a representative baseline for the luminescence properties of this class of molecules.

| Compound | Solvent/State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |

| HNA-Na | Formamide (FM) | - | 512 nm | 4.86% | 6.44 ns | [1] |

| HNA0.25OS0.75-1:1-LYH | Formamide (FM) Colloid | - | 480 nm | 23.40% | 15.35 ns | [1] |

| HNA0.25OS0.75-1:2-LYH | Formamide (FM) Colloid | - | - | 21.97% | 14.37 ns | [1] |

| HNA0.05OS0.95-1:1-LYH | Formamide (FM) Colloid | - | - | 22.31% | 12.72 ns | [1] |

| HNA0.25OS0.75-1:1-LTbH | - | - | - | 12.46% | - | [1] |

HNA = 3-hydroxy-2-naphthoic acid; OS = 1-octanesulfonic acid sodium; LYH = Layered Yttrium Hydroxide; LTbH = Layered Terbium Hydroxide. The data for the composites demonstrates the tunability of the luminescence properties.

Experimental Protocols

Synthesis of N-Aryl-3-hydroxy-2-naphthamide (General Protocol)

This protocol outlines a general method for the synthesis of N-aryl-3-hydroxy-2-naphthamides, based on standard amidation reactions.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Aniline or substituted aniline derivative

-

Anhydrous N,N-dimethylformamide (DMF) (as catalyst)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or pyridine as a base

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

Acid Chloride Formation:

-

Suspend 3-hydroxy-2-naphthoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of anhydrous DMF.

-

Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-hydroxy-2-naphthoyl chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired aniline derivative and a slight excess of a base (e.g., triethylamine) in anhydrous DCM.

-

Cool the aniline solution in an ice bath.

-

Slowly add the acid chloride solution to the aniline solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with dilute HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Measurement of Luminescence Properties

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Procedure for Quantum Yield Determination (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the hydroxynaphthamide compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer.

-

Record the fluorescence emission spectra for all solutions of the standard and the sample.

-

Integrate the area under the emission curves.

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Procedure for Fluorescence Lifetime Measurement:

-

Instrumentation Setup: Use a TCSPC system with a pulsed light source (e.g., a laser diode or LED) at an appropriate excitation wavelength.

-

Data Acquisition:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., ludox).

-

Measure the fluorescence decay of the sample solution.

-

-

Data Analysis:

-

Deconvolute the IRF from the sample decay data.

-

Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

-

Visualizations

Caption: Experimental workflow for the synthesis and photophysical characterization of hydroxynaphthamide compounds.

Caption: Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 1-hydroxy-N-pyridin-3-yl-2-naphthamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-hydroxy-N-pyridin-3-yl-2-naphthamide is not extensively characterized in publicly available scientific literature. Therefore, this document presents a hypothesized mechanism of action based on the known biological activities of structurally related naphthamide and pyridine-containing derivatives. The experimental data and protocols provided are illustrative examples of how the mechanism of action for such a compound would be investigated.

Executive Summary

Naphthamide derivatives are a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Structurally, this compound contains a planar naphthalene moiety, a common feature in molecules that act as kinase inhibitors or DNA intercalating agents.[1][4][5] Based on the analysis of related compounds, a plausible primary mechanism of action for this compound is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. This guide outlines a hypothetical signaling pathway, supporting quantitative data, and the experimental protocols required to validate this proposed mechanism.

Proposed Primary Mechanism of Action: VEGFR-2 Inhibition

We hypothesize that this compound (referred to herein as Cpd-X) acts as a potent inhibitor of the VEGFR-2 tyrosine kinase. The naphthalene core of Cpd-X likely binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition would block the pro-angiogenic signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately resulting in an anti-tumor effect. Naphthamide derivatives have previously been identified as potent VEGFR-2 inhibitors.[1][2]

Hypothesized Signaling Pathway

The proposed mechanism involves the direct inhibition of VEGFR-2, which would disrupt the following signaling cascade:

Caption: Hypothesized VEGFR-2 signaling pathway inhibited by Cpd-X.

Quantitative Data (Hypothetical)

The following tables summarize the expected quantitative results from key in vitro assays to characterize the potency and selectivity of Cpd-X.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | Cpd-X IC₅₀ (nM) | Sorafenib IC₅₀ (nM) (Control) |

| VEGFR-2 | 15 | 6 |

| PDGFRβ | 150 | 58 |

| c-Kit | 320 | 68 |

| EGFR | >10,000 | >10,000 |

| FGFR1 | 850 | 110 |

IC₅₀: Half-maximal inhibitory concentration. Data represents the mean of three independent experiments.

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | Cpd-X GI₅₀ (µM) | Sorafenib GI₅₀ (µM) (Control) |

| HUVEC | Normal Endothelial | 0.05 | 0.02 |

| MCF-7 | Breast Cancer | 2.5 | 5.8 |

| HepG2 | Liver Cancer | 1.8 | 3.9 |

| A549 | Lung Cancer | 4.1 | 7.2 |

GI₅₀: Half-maximal growth inhibition concentration. Data represents the mean of three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro inhibitory activity of Cpd-X against the VEGFR-2 kinase domain.

Methodology:

-

A solution of Cpd-X is prepared by serial dilution in 100% DMSO, followed by a final dilution in kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

-

In a 384-well plate, 4 µL of the diluted Cpd-X or control compound (Sorafenib) is added.

-

4 µL of a solution containing VEGFR-2-GST fusion protein and a europium-labeled anti-GST antibody is added to each well.

-

4 µL of a solution containing an Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding reaction.

-

The plate is incubated at room temperature for 60 minutes, protected from light.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

The ratio of acceptor (665 nm) to donor (615 nm) emission is calculated.

-

IC₅₀ values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic/cytostatic effects of Cpd-X on various cancer cell lines and HUVEC cells.

Methodology:

-

Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of Cpd-X or vehicle control (0.1% DMSO).

-

Plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

-

GI₅₀ values are determined from the dose-response curves.

Western Blot Analysis of VEGFR-2 Phosphorylation

Objective: To confirm that Cpd-X inhibits VEGF-induced phosphorylation of VEGFR-2 in a cellular context.

Methodology:

-

HUVEC cells are grown to 80-90% confluency and then serum-starved for 24 hours.

-

Cells are pre-treated with various concentrations of Cpd-X or vehicle control for 2 hours.

-

Cells are then stimulated with 50 ng/mL of VEGF-A for 10 minutes.

-

Following stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. An antibody against β-actin is used as a loading control.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from initial screening to mechanism confirmation.

Caption: Logical workflow for investigating the mechanism of action.

Conclusion

The provided in-depth guide outlines a plausible mechanism of action for this compound as a VEGFR-2 inhibitor. The hypothetical data and established experimental protocols offer a robust framework for the systematic investigation of this and other novel naphthamide-based compounds. This structured approach, progressing from broad screening to specific cellular mechanism confirmation, is essential in the early stages of drug discovery and development. Further studies, including in vivo efficacy models, would be the necessary next step to validate the therapeutic potential of this compound.

References

- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Quest for 1-hydroxy-N-pyridin-3-yl-2-naphthamide Analogs: A Survey of Related Scaffolds

An in-depth analysis of the current scientific literature reveals a notable absence of specific research dedicated to the discovery and development of 1-hydroxy-N-pyridin-3-yl-2-naphthamide analogs. While this particular scaffold remains unexplored, significant research has been conducted on structurally related compounds, offering valuable insights into the potential therapeutic applications of naphthamide derivatives. This technical guide will provide a comprehensive overview of the synthesis, biological evaluation, and experimental protocols for closely related analog series, drawing parallels and offering a foundational understanding for future research into the target compound class.

Executive Summary

The core structure of this compound combines a hydroxynaphthamide backbone with a pyridinyl moiety. Although direct studies on this exact arrangement are not publicly available, research on analogous structures, where the N-pyridin-3-yl group is replaced by other substituents, provides a fertile ground for hypothesis-driven drug discovery. This guide will focus on key analog classes for which substantial data has been published, including N-thiazolidinone, N-alkoxyphenyl, and pyridin-2-yl substituted naphthamides, as well as related naphthalen-2-ols. The primary therapeutic areas explored for these analogs include antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibition activities.

Table 1: Biological Activities of Structurally Related Naphthamide Analogs

| Compound Class | Key Analogs | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives | S16: N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide | Anti-inflammatory | Highest activity in series (specific data not provided) | [1][2] |

| S20: 3-hydroxy-N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl)-2-naphthamide | Antimicrobial, Antioxidant | Highest potential in series (specific data not provided) | [1][2] | |

| S5: N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide | Antifungal (against Rhizopus oryzae) | Good potential (specific data not provided) | [1][2] | |

| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Antibacterial (MRSA) | MIC = 12 µM | [3] |

| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Antibacterial (MRSA), Antimycobacterial (M. tuberculosis) | MIC = 12 µM (MRSA), MIC = 23 µM (M. tuberculosis) | [3] | |

| 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | Antimycobacterial (M. tuberculosis) | MIC = 24 µM | [3] | |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Photosynthetic Electron Transport (PET) Inhibition | IC50 = 4.5 µM | [3] | |

| 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols | meta-trifluoromethoxy derivative 11 | Aldosterone Synthase (CYP11B2) Inhibition | IC50 = 14 nM | [4] |

Experimental Protocols